2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Beschreibung
Chemical Structure and Key Features 2-(4-Methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS: 920363-69-5) is a heterocyclic compound with a molecular formula of C₂₄H₂₅N₇O₃ and a molecular weight of 459.5 g/mol . Its structure comprises three critical moieties:
A 4-methoxyphenoxy group linked via an ether bond to an ethanone backbone.
A piperazine ring acting as a central scaffold.
Such compounds are often explored for antiproliferative activity against cancer cell lines or as kinase inhibitors .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-17-3-5-18(6-4-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-34-20-9-7-19(33-2)8-10-20/h3-10,16H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUSGHQBEDDTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves multiple steps. Generally, the process begins with the preparation of intermediates such as 4-methoxyphenol and various substituted piperazines. These are then coupled using established organic synthesis techniques like nucleophilic substitution and triazole formation. The reaction conditions typically involve solvents like dichloromethane and catalysts such as potassium carbonate under reflux conditions.
Industrial Production Methods
For industrial scale production, the synthesis process is optimized for efficiency and yield. This involves choosing cost-effective reagents, scalable reaction vessels, and continuous flow reactors. Purification methods like crystallization and chromatography are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Commonly using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions with different reagents to introduce new functional groups.
Common Reagents and Conditions
The compound reacts with a variety of reagents, including:
For Oxidation: Hydrogen peroxide, potassium permanganate
For Reduction: Lithium aluminium hydride, hydrogen gas with a catalyst
For Substitution: Halogenated compounds, strong acids or bases, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation might yield different oxidized states of the original molecule, while substitution could introduce new functional groups to enhance its chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desirable properties.
Biology
In biological research, it is used to study cell signaling pathways due to its interaction with certain proteins and enzymes. It helps in elucidating mechanisms of action and biological pathways.
Medicine
In medicinal chemistry, 2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is investigated for its potential therapeutic benefits. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme or receptor modulation is desired.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of more complex molecules, which can then be used in a variety of applications, from pharmaceuticals to materials science.
Wirkmechanismus
The mechanism by which 2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes and receptors that play a role in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to altered cellular responses. This modulation can inhibit or activate specific pathways, resulting in therapeutic effects in the case of disease treatment.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a broader class of triazolopyrimidine-piperazine derivatives , which exhibit structural diversity primarily in their aryl substituents and linker regions. Below is a detailed comparison with four analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Position and Bioactivity The 4-methoxyphenoxy group in the target compound (para-substitution) likely enhances π-π stacking interactions with aromatic residues in enzyme active sites compared to the 3-methoxyphenoxy analog (meta-substitution) . The 4-fluorophenyl analog (CAS: 946314-75-6) may exhibit higher metabolic stability due to fluorine’s resistance to oxidative degradation .
Lipophilicity and Solubility
- The ethoxy-substituted analog (CAS: 920377-60-2) has a higher molecular weight (485.54 vs. 459.5 g/mol) and increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Synthetic Feasibility All analogs share a common synthetic strategy involving piperazine-ethanone intermediates and nucleophilic substitution reactions with modified aryl groups .
Safety and Toxicity
Biologische Aktivität
The compound 2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS Number: 920363-69-5) is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.5 g/mol. The structure features a triazolopyrimidine core, a piperazine ring, and a methoxyphenoxy group, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 920363-69-5 |
| Molecular Formula | C24H25N7O3 |
| Molecular Weight | 459.5 g/mol |
Anticancer Activity
Recent studies have indicated that compounds with similar triazole and pyrimidine structures exhibit significant anticancer potential. For instance, derivatives of triazole-thiones have shown promising results against various cancer cell lines. A study reported that certain triazole derivatives demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116) .
Case Study:
In a comparative study of various triazole derivatives, one compound showed an IC50 value of 6.2 μM against HCT-116 cells while another exhibited an IC50 of 27.3 μM against T47D cells . This suggests that modifications to the triazole structure can enhance anticancer activity.
Antiviral Activity
The antiviral properties of similar compounds have also been explored extensively. For example, compounds with triazolo-pyrimidine structures have been investigated for their ability to inhibit viral RNA polymerase, which is crucial for viral replication. In vitro assays demonstrated that certain derivatives could significantly inhibit the cytopathic effects of influenza viruses .
Mechanism of Action:
The mechanism often involves binding to specific viral proteins or enzymes, thereby preventing the virus from replicating effectively. The interaction between the compound and viral components can be predicted through molecular docking studies .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of functional groups such as methoxy and piperazine enhances solubility and bioavailability, which are critical for therapeutic efficacy.
| Compound Variant | IC50 (μM) | Activity Type |
|---|---|---|
| Triazole Derivative A | 6.2 | Anticancer |
| Triazole Derivative B | 27.3 | Anticancer |
| Antiviral Compound C | 10.0 | Antiviral |
Q & A
Q. Example Protocol :
Condensation of triazolopyrimidine precursors under reflux in DMF with CuI .
Piperazine ring functionalization via nucleophilic substitution in DCM .
Final purification via gradient elution chromatography (hexane:ethyl acetate) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and piperazine ring integration. Aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and triazole ring (C=N, ~1600 cm⁻¹) stretching .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using UV-active spots .
Basic: What physicochemical properties influence its solubility and formulation?
Methodological Answer:
Critical properties include:
- Molecular Weight : ~455–460 g/mol (varies with substituents), affecting diffusion kinetics .
- LogP : Estimated >3 (lipophilic), suggesting preferential solubility in organic solvents (e.g., DMSO, ethanol) .
- Thermal Stability : Melting point data is limited, but differential scanning calorimetry (DSC) is recommended for analysis .
Q. Table: Key Physicochemical Properties
| Property | Value/Notes | Reference |
|---|---|---|
| Molecular Weight | 455.55–459.5 g/mol* | |
| Solubility | Soluble in DMSO, ethanol | |
| LogP (Predicted) | ~3.5 (Calculated via ChemDraw) | |
| *Variation due to structural analogs. |
Advanced: How can molecular docking studies elucidate its mechanism of action against cancer targets?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or cyclooxygenase (COX-2) based on structural analogs .
- Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein binding simulations. Focus on triazolopyrimidine interactions with ATP-binding pockets .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib for EGFR) to assess binding affinity .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds .
- Dose-Response Curves : Generate IC50 values under uniform conditions (e.g., 72-hour exposure, ATP-based viability assays) .
- Meta-Analysis : Compare structural analogs (e.g., triazolopyrimidines with varied substituents) to identify activity trends .
Advanced: How does structure-activity relationship (SAR) analysis guide pharmacological optimization?
Methodological Answer:
Key structural features and modifications:
- Triazolopyrimidine Core : Essential for kinase inhibition; electron-withdrawing groups (e.g., -Cl) enhance binding .
- Piperazine Ring : Modifications (e.g., methylation) alter pharmacokinetics (e.g., blood-brain barrier penetration) .
- Phenoxy Substituents : Methoxy vs. ethoxy groups impact solubility and metabolic stability .
Q. Table: SAR Insights from Analogs
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Methoxyphenoxy | Improved solubility | |
| p-Tolyl on triazole | Enhanced kinase selectivity | |
| Piperazine methylation | Reduced CYP450 metabolism |
Advanced: What in vitro assays are suitable for assessing kinase inhibition?
Methodological Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ (Promega) for measuring ATP consumption by recombinant kinases .
- Cell-Based Assays : Western blotting for phosphorylated downstream targets (e.g., ERK1/2 in MAPK pathway) .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced: How to optimize reaction yields and purity in large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Replace Pd/C with Pd(OAc)₂/XPhos for higher coupling efficiency .
- Temperature Control : Maintain 60–80°C during exothermic steps to minimize side products .
- Purification : Scale-up flash chromatography or switch to recrystallization (ethanol/water) for cost efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
